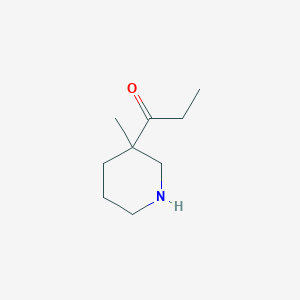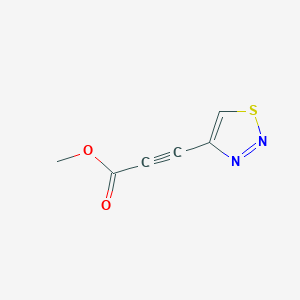![molecular formula C12H15NO3 B13156927 3-[(3,5-Dimethylbenzoyl)amino]propanoic acid](/img/structure/B13156927.png)
3-[(3,5-Dimethylbenzoyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylbenzoyl)amino]propanoic acid typically involves the reaction of 3,5-dimethylbenzoic acid with propanoic acid under specific conditions. The reaction is catalyzed by a suitable reagent, often in the presence of a solvent like dichloromethane. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3,5-Dimethylbenzoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-[(3,5-Dimethylbenzoyl)amino]propanoic acid is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for studying protein interactions and modifications.
Mécanisme D'action
The mechanism of action of 3-[(3,5-Dimethylbenzoyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,5-Dimethylbenzoyl)propanoic acid: This compound has a similar structure but differs in the position of the methyl groups on the benzoyl ring.
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound belongs to the class of phenylpropanoic acids and has methoxy groups instead of methyl groups.
Uniqueness
3-[(3,5-Dimethylbenzoyl)amino]propanoic acid is unique due to its specific substitution pattern on the benzoyl ring, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
3-[(3,5-dimethylbenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-8-5-9(2)7-10(6-8)12(16)13-4-3-11(14)15/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,15) |
Clé InChI |
KIXMIPJRIDHAJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)NCCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


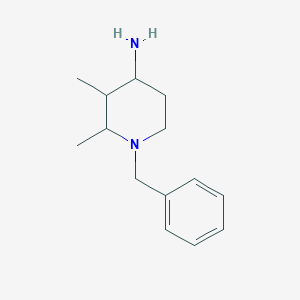
![5-[Ethyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13156851.png)
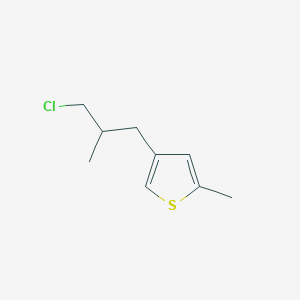
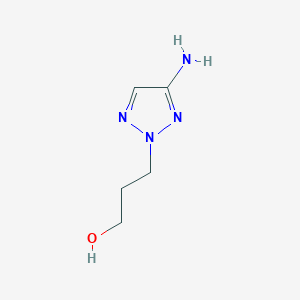

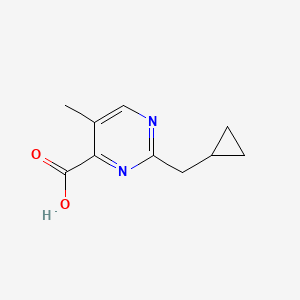
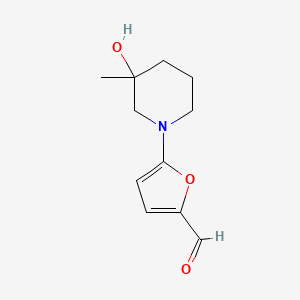

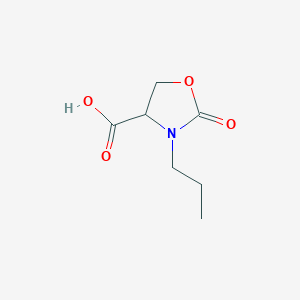
![Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13156902.png)

